molecular formula C8H12Cl2N2O2 B14810733 (S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride

(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B14810733
M. Wt: 239.10 g/mol
InChI Key: DRJIJWJSZYYURV-ILKKLZGPSA-N
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Description

(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dioxinopyridine core, which is a bicyclic structure containing both oxygen and nitrogen atoms. The presence of the methanamine group further enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride typically involves the formation of the dioxinopyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxinopyridine ring. Subsequent reactions introduce the methanamine group, often through reductive amination or other amine-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the methanamine group, resulting in different reactivity and applications.

    (S)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol: Contains a hydroxyl group instead of the methanamine group, leading to different chemical properties.

Uniqueness

The presence of the methanamine group in (S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride distinguishes it from similar compounds, providing unique reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions, enhancing the compound’s versatility in scientific research and industrial applications.

Properties

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

[(2S)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H10N2O2.2ClH/c9-4-6-5-11-8-7(12-6)2-1-3-10-8;;/h1-3,6H,4-5,9H2;2*1H/t6-;;/m0../s1

InChI Key

DRJIJWJSZYYURV-ILKKLZGPSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)N=CC=C2)CN.Cl.Cl

Canonical SMILES

C1C(OC2=C(O1)N=CC=C2)CN.Cl.Cl

Origin of Product

United States

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